Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

CAS No.: 33630-46-5

Cat. No.: VC7113889

Molecular Formula: C9H9NO3

Molecular Weight: 179.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33630-46-5 |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.175 |

| IUPAC Name | 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3 |

| Standard InChI Key | VHGYYIXSLHYRBH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(C#N)O)O |

Introduction

Chemical Identity and Structural Features

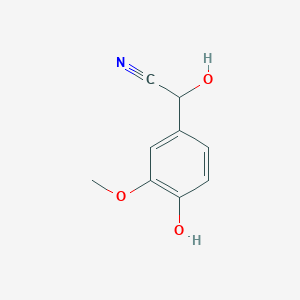

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile belongs to the class of aromatic nitriles, distinguished by its substitution pattern on the benzene ring. The compound’s systematic IUPAC name reflects the positions of its hydroxyl (-OH), methoxy (-OCH), and cyanomethyl (-CHCN) groups: 2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetonitrile. Its structure can be represented as:

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 33630-46-5 | |

| Molecular Formula | ||

| Molecular Weight | 179.17 g/mol | |

| SMILES Notation | COc1cc(CC(N)(O)O)ccc1O | – |

| InChIKey | Not reported | – |

The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the electron-withdrawing cyano group, which impact its reactivity in synthetic applications .

| Compound (CAS) | Molecular Formula | Melting Point | Purity | Source |

|---|---|---|---|---|

| 33630-46-5 | Not reported | ≥97% | ||

| 4468-59-1 | 57°C | Not reported |

The absence of hydroxyl group protection in its synthesis (unlike earlier methods for related compounds) contributes to its industrial utility .

Synthesis and Manufacturing Processes

Key Reaction Parameters for Analogous Synthesis

| Parameter | Value |

|---|---|

| Reactant | N-(lower alkyl)-vanillylamine |

| Reagent | Hydrogen cyanide |

| Temperature | 110–140°C (optimal) |

| Reaction Time | 2–6 hours |

| Yield | 88–94% |

| Purification | Minimal (no distillation) |

This method achieves high yields and purity by avoiding protective group chemistry, which is often required for phenolic hydroxyl groups in traditional nitrile syntheses . For Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, similar strategies involving hydroxylated benzylamine precursors and cyanating agents may be applicable, though specific optimizations would be necessary.

The compound’s price and minimum order quantities (MOQs) are typically negotiated directly with suppliers, reflecting its niche application in high-value drug development.

Future Perspectives and Research Directions

Further studies could explore:

-

Synthetic Optimization: Developing one-pot reactions or catalytic processes to enhance efficiency.

-

Biological Screening: Evaluating the compound’s bioactivity in neurodegenerative or inflammatory models.

-

Derivatization: Functionalizing the hydroxyl or nitrile groups to generate novel drug candidates.

The integration of computational chemistry and machine learning may accelerate the design of derivatives with tailored pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume